molecular formula C9H16O4 B8568341 Methyl 2-(2-isopropyl-1,3-dioxolan-2-yl)acetate

Methyl 2-(2-isopropyl-1,3-dioxolan-2-yl)acetate

Cat. No. B8568341
M. Wt: 188.22 g/mol
InChI Key: GNMSAMCREUUZEE-UHFFFAOYSA-N
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Patent
US08846668B2

Procedure details

To a solution of methyl 4-methyl-3-oxopentanoate (72 g, 0.5 mol) and ethylene glycol (56 g, 1 mol) in toluene (500 mL) was added 4-methylbenzenesulfonic acid (1.9 g, 0.01 mol). The mixture was stirred at reflux with a Dean-Stark trap to remove water. The reaction mixture was washed with a small amount of water and brine, dried over anhydrous Na2SO4, and concentrated in vacuum to give the crude (2-isopropyl-[1,3]dioxolan-2-yl)-acetic acid methyl ester (67 g 71% yield), which was used for the next step without further purification.
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:10])[C:3](=[O:9])[CH2:4][C:5]([O:7][CH3:8])=[O:6].[CH2:11](O)[CH2:12][OH:13]>C1(C)C=CC=CC=1.CC1C=CC(S(O)(=O)=O)=CC=1>[CH3:8][O:7][C:5](=[O:6])[CH2:4][C:3]1([CH:2]([CH3:10])[CH3:1])[O:13][CH2:12][CH2:11][O:9]1

Inputs

Step One
Name
Quantity
72 g
Type
reactant
Smiles
CC(C(CC(=O)OC)=O)C
Name
Quantity
56 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1.9 g
Type
catalyst
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux with a Dean-Stark trap
CUSTOM
Type
CUSTOM
Details
to remove water
WASH
Type
WASH
Details
The reaction mixture was washed with a small amount of water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum

Outcomes

Product
Name
Type
product
Smiles
COC(CC1(OCCO1)C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 67 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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